Unii-WZ3M888W59

Übersicht

Beschreibung

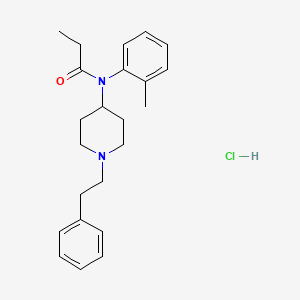

ortho-Methylfentanyl (Hydrochlorid): ist ein synthetisches Opioid, das strukturell Ähnlichkeit mit Fentanyl aufweist. Es ist ein potenter Agonist des μ-Opioid-Rezeptors und wird als Opioid eingestuft. Diese Verbindung ist in den Vereinigten Staaten als Substanz der Liste I geregelt und wird hauptsächlich für Forschungs- und forensische Anwendungen verwendet .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von ortho-Methylfentanyl beinhaltet die Reaktion von N-(2-Methylphenyl)-N-[1-(2-Phenylethyl)-4-piperidyl]propanamid mit Salzsäure zur Bildung des Hydrochloridsalzes. Der Syntheseweg beinhaltet typischerweise die Verwendung organischer Lösungsmittel wie Methanol, Ethanol und Dimethylsulfoxid (DMSO) für die Löslichkeit .

Industrielle Produktionsmethoden: Die Synthese würde wahrscheinlich Standardverfahren der organischen Synthese und strenge behördliche Aufsicht umfassen, um die Einhaltung der gesetzlichen Anforderungen zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: ortho-Methylfentanyl unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, typischerweise unter Verwendung von Oxidationsmitteln.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, oft unter Verwendung von Reduktionsmitteln.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4).

Substitution: Häufige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Hydroxidionen, Cyanidionen).

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion zu Alkoholen oder Aminen führen kann .

Wissenschaftliche Forschungsanwendungen

ortho-Methylfentanyl wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um seine pharmakologischen Eigenschaften und potenziellen therapeutischen Anwendungen zu untersuchen. Zu seinen Anwendungen gehören:

Chemie: Wird als Referenzstandard in der analytischen Chemie zur Identifizierung und Quantifizierung von Fentanyl-Analoga verwendet.

Biologie: Wird untersucht auf seine Wechselwirkungen mit Opioidrezeptoren und seine Auswirkungen auf zelluläre Signalwege.

Medizin: Wird auf seinen potenziellen Einsatz als Analgetikum untersucht, obwohl seine hohe Potenz und das Suchtpotenzial seine klinischen Anwendungen einschränken.

Industrie: Wird in der forensischen Toxikologie eingesetzt, um opioidbedingte Substanzen in biologischen Proben zu detektieren und zu analysieren

Wirkmechanismus

ortho-Methylfentanyl entfaltet seine Wirkung durch die Bindung an μ-Opioid-Rezeptoren, die mit G-Protein-Rezeptoren gekoppelt sind. Diese Bindung stimuliert den Austausch von GTP gegen GDP im G-Proteinkomplex, was zur Hemmung der Adenylatcyclase und einer Abnahme des intrazellulären cAMP-Spiegels führt. Dies führt zur Hemmung der Freisetzung nozizeptiver Neurotransmitter, wie z. B. Substanz P, GABA, Dopamin, Acetylcholin und Noradrenalin. Darüber hinaus hemmen Opioide die Freisetzung von Vasopressin, Somatostatin, Insulin und Glukagon .

Wirkmechanismus

ortho-Methylfentanyl exerts its effects by binding to mu-opioid receptors, which are coupled with G-protein receptors. This binding stimulates the exchange of GTP for GDP on the G-protein complex, leading to the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. This results in the inhibition of nociceptive neurotransmitter release, such as substance P, GABA, dopamine, acetylcholine, and noradrenaline. Additionally, opioids inhibit the release of vasopressin, somatostatin, insulin, and glucagon .

Vergleich Mit ähnlichen Verbindungen

ortho-Methylfentanyl ist strukturell ähnlich anderen Fentanyl-Analoga, darunter:

- meta-Methylfentanyl

- para-Methylfentanyl

- 3-Methylfentanyl

- 2-Fluoroacetylfentanyl

- 2-Methylacetylfentanyl

Einzigartigkeit: ortho-Methylfentanyl ist einzigartig aufgrund der Position der Methylgruppe am aromatischen Ring, die seine pharmakologischen Eigenschaften und seine Potenz beeinflusst. Obwohl es Ähnlichkeiten mit anderen Fentanyl-Analoga aufweist, führt seine spezifische Struktur zu unterschiedlichen Wechselwirkungen mit Opioidrezeptoren und zu unterschiedlichen Potenzgraden .

Eigenschaften

IUPAC Name |

N-(2-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O.ClH/c1-3-23(26)25(22-12-8-7-9-19(22)2)21-14-17-24(18-15-21)16-13-20-10-5-4-6-11-20;/h4-12,21H,3,13-18H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKLFNZFPVQGEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501036722 | |

| Record name | 2'-Methylfentanyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443-53-4 | |

| Record name | 2-Methylfentanyl hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001443534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Methylfentanyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLFENTANYL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ3M888W59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/new.no-structure.jpg)

![Methyl 2-methyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2444694.png)

![N-[2-(4-chlorophenyl)ethyl]-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2444696.png)

![4-Methyl-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2444698.png)

![1,3-dimethyl-2,4-dioxo-N-(4-phenylbutan-2-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2444699.png)

![3-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2444702.png)

![5-methyl-N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2444704.png)